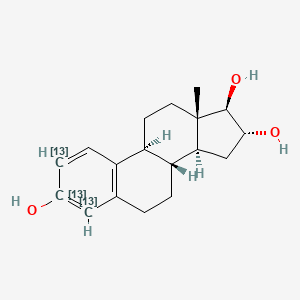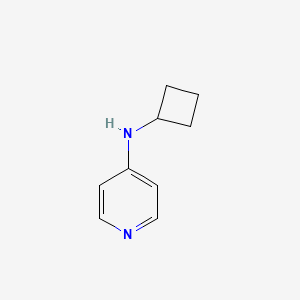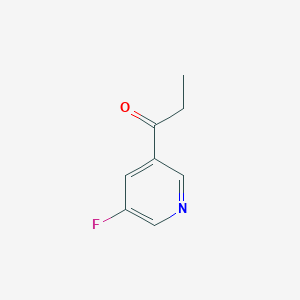
Estriol-13C3
描述
Estriol-13C3 is a labeled form of estriol, a naturally occurring estrogen. It is distinguished by the incorporation of three carbon-13 isotopes at specific positions in the molecule. This labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
作用机制
Target of Action
Estriol-13C3, also known as (8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol, is a variant of Estriol, a weak estrogen . The primary targets of this compound are estrogen receptors . These receptors are found in various tissues in the body, including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain tissues .
Mode of Action
This compound interacts with its targets, the estrogen receptors, by binding to them . Once the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA . The mRNA then interacts with ribosomes to produce specific proteins that express the effect of this compound upon the target cell .
Biochemical Pathways
This compound affects various biochemical pathways. For instance, it can influence the metabolism of amino acids and short-chain fatty acids in the gut microbiome . It also plays a role in choline metabolism and the glutamine-glutamate/GABA cycle in the liver and brain, respectively .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Estrogens like this compound are metabolized to their sulfate and glucuronide forms, as well as oxidated to nonestrogens . They circulate bound to sex hormone-binding globulin and albumin . The sulfate form may serve as a storage form of this hormone and is freely converted back to estrone and estriol .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can ameliorate disease severity in certain T-cell–mediated autoimmune inflammatory diseases by decreasing tissue inflammation . It also has an antagonistic effect on the G-protein coupled estrogen receptor in estrogen receptor-negative breast cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiome can impact the metabolism of this compound . Additionally, factors such as genetic variation and exposure to estrogen-like chemicals can impact this compound’s biology .
生化分析
Biochemical Properties
Estriol-13C3 interacts with various enzymes, proteins, and other biomolecules. It is an antagonist of the G-protein coupled estrogen receptor in estrogen receptor-negative breast cancer cells . This interaction with the estrogen receptor is crucial for its function and biological activity .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to generate tolerogenic dendritic cells in vivo, which protect against the inflammatory autoimmune disease .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with estrogen receptors. These receptors regulate transcriptional processes by nuclear translocation and binding to specific response elements, leading to the regulation of gene expression . This effect is termed genomic or nuclear. This compound can also regulate gene expression without directly binding to DNA, through protein-protein interactions with other DNA-binding transcription factors in the nucleus .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. An LC-MS/MS analytical method was developed and verified for the quantitation of endogenous Androgenic and Estrogenic steroids in serum for research use . This method allows for the observation of the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Side effects typical to estrogens such as swollen vulva, swollen mammary glands and/or attractiveness to males and vomiting have been observed at the highest recommended dose of 2 mg per dog . These effects are reversible after lowering the dose .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a part of the estrogen metabolic pathway, which plays a crucial role in the reproductive system . It interacts with various enzymes and cofactors in these pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Estriol-13C3 typically involves the introduction of carbon-13 isotopes into the estriol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of estriol. The reaction conditions often involve standard organic synthesis techniques, such as protection and deprotection of functional groups, and the use of catalysts to facilitate specific reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the synthesis and ensure the quality of the product .
化学反应分析
Types of Reactions
Estriol-13C3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield estrone-13C3, while reduction can produce estradiol-13C3 .
科学研究应用
Estriol-13C3 is widely used in scientific research due to its labeled carbon atoms, which allow for precise tracking in metabolic studies. Some key applications include:
Chemistry: Used as a tracer in studies of steroid metabolism.
Biology: Helps in understanding the role of estrogens in various biological processes.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of estriol in the body.
Industry: Employed in the development of new drugs and therapeutic agents .
相似化合物的比较
Estriol-13C3 is unique due to its labeled carbon atoms, which distinguish it from other forms of estriol. Similar compounds include:
Estradiol-13C3: Another labeled estrogen used in similar research applications.
Estrone-13C3: A labeled form of estrone, another naturally occurring estrogen.
Progesterone-13C3: A labeled form of progesterone used in studies of steroid metabolism
This compound’s uniqueness lies in its specific labeling, which allows for detailed studies of its metabolic pathways and interactions within the body.
属性
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3+1,8+1,11+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-FDFADMNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=[13CH][13C](=[13CH]4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746437 | |
| Record name | (16alpha,17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,16,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255639-56-5 | |
| Record name | (16alpha,17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,16,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1255639-56-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B3320550.png)


![((3aR,5R,6S,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B3320571.png)


![4-[4-(Ethoxycarbonyl)piperidino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3320595.png)

![[(19R)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B3320615.png)
